(2S)-2-amino-2-(2-fluorophenyl)acetic acid
Overview
Description
(2S)-2-amino-2-(2-fluorophenyl)acetic acid is a chiral compound with a molecular formula of C8H8FNO2 It is an amino acid derivative where the amino group is attached to the second carbon of the acetic acid chain, and a fluorophenyl group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, the reaction of 2-fluorobenzaldehyde with glycine in the presence of a chiral catalyst can yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-2-(2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluorophenylacetic acid: Lacks the amino group, making it less versatile in biological applications.
2-amino-2-phenylacetic acid: Lacks the fluorine atom, which can affect its binding affinity and reactivity.
2-amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, which can influence its chemical properties and biological activity.
Uniqueness
(2S)-2-amino-2-(2-fluorophenyl)acetic acid is unique due to the specific positioning of the fluorine atom and the chiral center, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMJIBUVDGMIY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357386 | |
Record name | (2S)-Amino(2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138751-04-9 | |
Record name | (αS)-α-Amino-2-fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138751-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-Amino(2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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